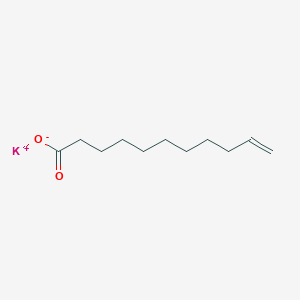
Potassium undecylenate
Cat. No. B1629886
Key on ui cas rn:
6159-41-7
M. Wt: 222.37 g/mol
InChI Key: DEXGNWRKHMRIRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06274688B1
Procedure details


To 1/2 N-potassium hydroxide/ethanol (200 mL) is added undecylenic acid (18.8 g, 0.102 mol) slowly dropwise at 0° C. with constant stirring. The volatile matter is then distilled off to give a crude product. This crude product is washed with acetone and heated in vacuo to provide potassium undecylenate of the following formula as white solid (8.88 g, yield 88%).

Name
potassium hydroxide ethanol
Quantity
200 mL
Type
reactant
Reaction Step One


Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[OH-].[K+:15].C(O)C>>[C:1]([O-:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[K+:15] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC=C)(=O)O
|
|
Name
|
potassium hydroxide ethanol
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+].C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The volatile matter is then distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
This crude product is washed with acetone
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC=C)(=O)[O-].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.88 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
